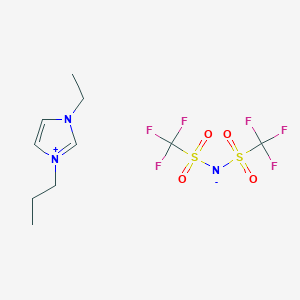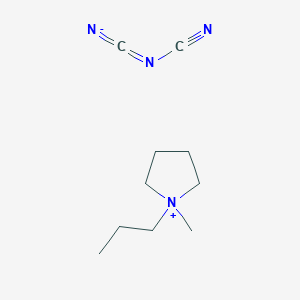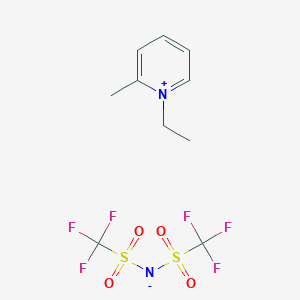
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is also known by the synonyms 1-Propyl-1-methylpiperidinium bis(trifluoromethanesulfonyl)imide, N-Methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)amide, PP 13TFSA, and PP 13TFSI .
Molecular Structure Analysis
The empirical formula of this compound is C11H20F6N2O4S2 and it has a molecular weight of 422.41 .Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.412 g/cm3 . It has a melting point of 12 °C . The water content in the synthesized ionic liquid is measured to be less than or equal to 500 ppm .科学的研究の応用
Electrolytes in Energy Storage Devices
Ionic liquids such as 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide exhibit unique properties like non-volatility, high thermal stability, and high ionic conductivity. These characteristics make them suitable for use as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells .
2. Media for Synthesis of Conducting Polymers These ionic liquids are also utilized as media for the synthesis of conducting polymers. Their stable ionic nature allows for the creation of polymers with enhanced electrical properties, which are essential for various electronic applications .
Intercalation Electrode Materials
Another application is in the development of intercalation electrode materials. The ionic liquid acts as a host where guest ions or molecules can be inserted or removed without significant structural change, which is crucial for battery materials .
Modification of Electrodes
The compound can be used in the modification of electrodes applicable in the detection of biomolecules such as dopamine and uric acid in human urine samples. This application is vital for medical diagnostics and health monitoring .
Solvent in Organic Synthesis
As a solvent, it facilitates the Ullmann homocoupling of aryl halides or aryl boronic acids using copper nanoparticles. This process is significant in creating biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
Analytical Chemistry Applications
In analytical chemistry, these ionic liquids serve as extraction mediums, components in chromatography, and sensors. Their unique properties allow for enhanced sensitivity and specificity in analytical methods .
作用機序
Target of Action
It is known that this compound is a type of ionic liquid, which are often used in electrochemical applications such as batteries .
Mode of Action
The mode of action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is primarily physical rather than biochemical. As an ionic liquid, it facilitates the movement of charge in electrochemical systems. This is achieved through its interaction with the anode and cathode in a battery, where it helps to maintain a charge balance .
Biochemical Pathways
Its role is more related to physical chemistry and materials science .
Result of Action
The result of the action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide is the facilitation of charge movement in electrochemical systems. This can lead to improved performance of devices such as batteries .
Action Environment
The action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by environmental factors such as temperature and humidity. For instance, its thermal stability was studied and found to be stable under certain conditions . Furthermore, it is known to be a liquid at room temperature with a density of 1.412 g/cm3 .
Safety and Hazards
According to the Safety Data Sheet, this substance is not yet fully tested and risks cannot be excluded if the product is handled inappropriately . It is advised to avoid contact with eyes, skin, or clothing, and to wear protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, it is recommended to rinse continuously with water for several minutes and seek medical attention .
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-methyl-1-propylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-9(2)5-8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKJBOMZTVLMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)

